1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol

Beschreibung

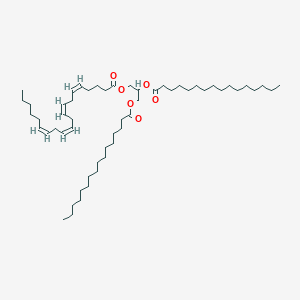

1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol (C₅₅H₉₈O₆, MW 855.36) is a mixed-chain triacylglycerol (TAG) with palmitic acid (16:0) esterified at the sn-1 and sn-2 positions and arachidonic acid (20:4, ω-6) at the sn-3 position . The compound’s structure combines saturated and polyunsaturated fatty acids (PUFAs), resulting in unique physicochemical properties.

Eigenschaften

IUPAC Name |

2,3-di(hexadecanoyloxy)propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-33-36-39-42-45-48-54(57)60-51-52(61-55(58)49-46-43-40-37-34-30-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2/h16,19,25-26,28,31,36,39,52H,4-15,17-18,20-24,27,29-30,32-35,37-38,40-51H2,1-3H3/b19-16-,26-25-,31-28-,39-36- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMDHBKIGZUTJX-MFRLHHNRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H98O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

855.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

1,2-Dipalmitoyl-3-Arachidonoyl-rac-Glycerin kann durch enzymatische Methoden synthetisiert werden. Eine solche Methode beinhaltet die Verwendung von lipase-katalysierten Reaktionen, um Palmitinsäure und Arachidonsäure in das Glycerin-Rückgrat einzubauen . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperatur und pH-Wert, um die Enzymaktivität zu optimieren . Industrielle Produktionsmethoden können ähnliche enzymatische Prozesse beinhalten, jedoch in größerem Maßstab, um eine hohe Reinheit und Ausbeute der Verbindung sicherzustellen .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis of the ester bonds occurs via enzymatic or chemical pathways:

Enzymatic Hydrolysis

-

Phospholipase A₁/A₂ (PLA₁/PLA₂) : Cleave sn-1 or sn-2 palmitoyl chains, releasing free fatty acids and generating 2-arachidonoyl-lysoglycerol intermediates .

-

Lipoprotein lipase (LPL) : Preferentially hydrolyzes sn-3 arachidonoyl chain in lipid metabolism.

Chemical Hydrolysis

-

Alkaline conditions : Saponification of ester bonds, with faster rates for unsaturated (arachidonoyl) chains due to lower packing density .

-

Acid-catalyzed hydrolysis : Protonation of ester carbonyls accelerates cleavage, particularly at sn-3 .

Interaction with Signaling Proteins

The compound modulates protein kinase C (PKC) activity through:

-

Membrane anchoring : Saturated palmitoyl chains enhance PKC binding via hydrophobic interactions.

-

Allosteric activation : Arachidonic acid at sn-3 induces conformational changes in PKC, facilitating phosphorylation.

| Protein Target | Interaction Mechanism | Biological Outcome |

|---|---|---|

| PKC-α | Binds via C1/C2 domains | Enhanced kinase activity |

| PLA₂ | Substrate for arachidonate release | Eicosanoid synthesis |

Oxidation of Arachidonoyl Chain

The sn-3 arachidonic acid undergoes autoxidation and enzymatic oxidation :

-

Radical-mediated oxidation : Initiated by reactive oxygen species (ROS), forming hydroperoxides and prostaglandin-like metabolites .

-

Cyclooxygenase (COX) : Catalyzes oxygenation to prostanoids, though this is more common in phospholipid-bound arachidonate .

| Oxidation Pathway | Products | Significance |

|---|---|---|

| Non-enzymatic | 15-Hydroperoxyeicosatetraenoate | Biomarker for oxidative stress |

| COX-mediated | Prostaglandin H₂ | Pro-inflammatory signaling |

Transesterification and Acyl Migration

Under acidic or enzymatic conditions, acyl groups migrate between glycerol positions:

-

Intramolecular migration : Acid catalysts (e.g., HCl) promote equilibration between sn-1, sn-2, and sn-3 positions .

-

Enzymatic transfer : Acyltransferases mediate acyl exchange with other lipids, altering membrane composition .

Comparative Reactivity

The compound’s reactivity differs from structurally similar triacylglycerols:

| Compound | Key Reactivity Difference |

|---|---|

| 1,2-Dioleoyl-3-Arachidonoyl-glycerol | Faster hydrolysis due to unsaturated sn-1/2 |

| 1,2-Diarachidonoyl-glycerol | Increased COX-2 affinity for oxidation |

Wissenschaftliche Forschungsanwendungen

Biochemical Studies

DPAG serves as a crucial substrate in studies of lipid metabolism and enzyme kinetics. Its structural features allow researchers to investigate:

- Lipid Metabolism : DPAG is utilized to understand the metabolic pathways involving triacylglycerols and their role in energy storage and mobilization.

- Enzyme Interactions : It acts as a substrate for various enzymes, including lipases and phospholipases, facilitating the study of enzyme kinetics and mechanisms of action .

Pharmaceutical Research

The compound has garnered attention in pharmaceutical research due to its involvement in inflammatory responses and cellular signaling pathways. Key applications include:

- Eicosanoid Production : Arachidonic acid, present in DPAG, is a precursor for eicosanoids, which are vital in mediating inflammation and pain signaling. Research involving DPAG can elucidate the pathways leading to eicosanoid synthesis .

- Drug Development : DPAG's interaction with protein kinase C (PKC) has implications for drug development targeting inflammatory diseases. By modulating PKC activity, DPAG may influence various signaling cascades involved in cell proliferation and apoptosis .

Cellular Signaling Studies

The unique fatty acid composition of DPAG allows it to modulate membrane fluidity and receptor activity, making it an important tool in cellular signaling research:

- Membrane Dynamics : Studies have shown that DPAG can affect membrane properties, influencing the behavior of membrane proteins and receptors. This property is crucial for understanding how lipid composition affects cell signaling .

- Receptor Interactions : The compound's ability to interact with various receptors, including G-protein coupled receptors (GPCRs), enables researchers to investigate receptor activation mechanisms and downstream signaling pathways .

Case Studies

Several case studies highlight the utility of DPAG in research:

-

Inflammation Research :

- A study demonstrated that DPAG enhances the production of pro-inflammatory cytokines in macrophages, suggesting its role in inflammatory processes. The findings indicate that manipulating DPAG levels could influence inflammation outcomes.

- Cancer Biology :

- Neuroscience Applications :

Wirkmechanismus

The mechanism of action of 1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways . The molecular targets include membrane-bound enzymes and receptors that are involved in lipid metabolism and inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Triacylglycerols

Variation in sn-3 Acyl Chain Length and Saturation

The sn-3 acyl chain length and degree of unsaturation critically determine lipid behavior. Key comparisons include:

Table 1: Structural and Thermodynamic Comparison of Selected Triacylglycerols

Key Findings :

- Chain Length: Shorter sn-3 chains (e.g., PP12, PP14) promote bilayer packing with tilted acyl chains to fill voids, favoring β’-phases . The longer arachidonoyl chain (20:4) disrupts ordered packing, reducing transition temperatures.

- Unsaturation : Arachidonic acid’s four double bonds increase fluidity and inhibit stable β-phase formation, unlike saturated PP12/PP14 .

Positional Isomerism and Phase Behavior

Positional isomerism (sn-1/2 vs. sn-3) profoundly affects phase stability:

Table 2: Positional Isomerism in POP/PPO Mixtures

Key Findings :

- Molecular Compounds : PPO and POP form a 1:1 βC compound with a double-chain-length structure (4.1 nm spacing), highlighting how sn-3 unsaturation (oleic vs. arachidonic) modulates phase transitions .

Biologische Aktivität

1,2-Dipalmitoyl-3-Arachidonoyl-rac-glycerol (DPAG) is a triacylglycerol that consists of palmitic acid at the sn-1 and sn-2 positions and arachidonic acid at the sn-3 position. This compound has garnered attention due to its potential biological activities, particularly in inflammation and cellular signaling. Below is a detailed exploration of its biological activities, supported by research findings and data tables.

Chemical Structure and Properties

DPAG's unique structure contributes to its biological functions. The presence of arachidonic acid allows it to participate in various metabolic pathways, particularly those involving eicosanoids, which are crucial in inflammation and immune response.

| Component | Position | Fatty Acid |

|---|---|---|

| 1st Position | sn-1 | Palmitic Acid |

| 2nd Position | sn-2 | Palmitic Acid |

| 3rd Position | sn-3 | Arachidonic Acid |

Inflammation Modulation

Research indicates that DPAG may play a significant role in modulating inflammatory responses. A study highlighted that similar compounds with arachidonic acid can influence neutrophil behavior, suggesting that DPAG might also affect neutrophil infiltration during inflammatory processes .

Cellular Signaling Pathways

DPAG is believed to interact with various cellular signaling pathways. For instance, it can activate protein kinase pathways which are critical for cellular responses to stress and inflammation. The presence of arachidonic acid enables DPAG to serve as a precursor for bioactive lipids involved in signaling cascades.

Acute Lung Injury (ALI)

A relevant case study examined the effects of lipid-based compounds on acute lung injury models. While this study primarily focused on related compounds, it provides insights into how triacylglycerols like DPAG could influence inflammatory responses in ALI through modulation of neutrophil activity and cytokine production .

Cancer Immunotherapy

Another area of interest is the application of lipid-based systems in cancer immunotherapy. DPAG's structural properties may enhance the delivery of therapeutic agents while modulating immune responses against tumors. Liposomal formulations containing similar lipids have shown promise in enhancing immune induction and overcoming tumor-induced immunosuppression .

Research Findings

Recent studies have demonstrated that the biological activity of glycerolipids like DPAG is highly dependent on the fatty acid composition at each position. For example, variations in fatty acids can lead to significant differences in their ability to activate signaling pathways such as those mediated by Gsα-activated adenylyl cyclases .

Summary of Findings

- Inflammatory Response: DPAG may regulate neutrophil infiltration and cytokine production.

- Signaling Pathways: It interacts with protein kinase pathways important for stress response.

- Potential Therapeutic Applications: Its structure supports applications in cancer immunotherapy and other therapeutic areas.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.